molecular formula C6H12O4 B6153555 [(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol CAS No. 452055-83-3

[(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol

Cat. No. B6153555
CAS RN: 452055-83-3
M. Wt: 148.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The antifungal β-lactam (2R, 5S)-2-(hydroxymethyl)clavam was synthesized in a convergent and stereocontrolled manner from methyl 6-phthalimidopenicillanate and 2, 3-O-isopropylidene-®-glyceraldehyde . Convenient methods of acetonide cleavage and phthalimide deblocking are also described .


Molecular Structure Analysis

The molecular structure of “[(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol” can be analyzed using a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model which is then displayed in the viewer .


Chemical Reactions Analysis

The surface-assisted synthesis of ethers through the homocoupling of hydroxymethyl substituents on Ag (111) has been studied . By using two hydroxymethyl substituent functionalized molecular precursors with different symmetries, the formation of ether chains and rings has been achieved .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol” can be analyzed using various methods. For example, the solubility of the compound in different solvents can be determined .

Mechanism of Action

There are two mechanistic models for how an alkyl halide can undergo nucleophilic substitution. In the first picture, the reaction takes place in a single step, and bond-forming and bond-breaking occur simultaneously . This is called an ‘SN2’ mechanism .

Safety and Hazards

The safety and hazards of “[(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol” can be determined by referring to its Material Safety Data Sheet (MSDS) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol involves the protection of a diol followed by reduction of the protected diol to obtain the desired product.", "Starting Materials": [ "1,4-butanediol", "methanol", "p-toluenesulfonic acid", "sodium borohydride", "tetrahydrofuran", "acetic anhydride", "pyridine" ], "Reaction": [ "1. Protection of 1,4-butanediol with acetic anhydride and pyridine to form diacetate", "2. Deprotection of diacetate with p-toluenesulfonic acid in methanol to form protected diol", "3. Reduction of protected diol with sodium borohydride in tetrahydrofuran to obtain [(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol" ] }

CAS RN

452055-83-3

Product Name

[(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol

Molecular Formula

C6H12O4

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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